molecular formula C22H19N5O4S B2759956 N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-phenyloxazole-2-carboxamide CAS No. 1795488-34-4

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2759956
CAS No.: 1795488-34-4
M. Wt: 449.49
InChI Key: QWRMDFWNXUTPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-phenyloxazole-2-carboxamide is a synthetic sulfonamide derivative characterized by a 5-phenyloxazole-2-carboxamide core linked to a sulfamoylphenyl group substituted with a 2,6-dimethylpyrimidin-4-yl moiety. This structure combines a sulfonamide pharmacophore—a hallmark of antimicrobial agents—with heterocyclic systems (oxazole and pyrimidine) known to enhance bioactivity and metabolic stability.

Properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-14-12-20(25-15(2)24-14)27-32(29,30)18-10-8-17(9-11-18)26-21(28)22-23-13-19(31-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRMDFWNXUTPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-phenyloxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C19H18N4O4S
  • Molecular Weight : 398.44 g/mol
  • CAS Number : 518350-19-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biological pathways. The incorporation of the 2,6-dimethylpyrimidine moiety enhances its interaction with biological targets, potentially increasing its efficacy against various diseases.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfamoyl groups have shown effectiveness against a range of bacterial strains. The mechanism often involves the inhibition of folate synthesis pathways, which are crucial for bacterial growth.

Anti-inflammatory Effects

Studies suggest that compounds related to this compound display anti-inflammatory properties. For example:

  • Inhibition of COX Enzymes : Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes more effectively than traditional anti-inflammatory drugs like celecoxib, with IC50 values as low as 0.024 μM for certain analogs .

Analgesic Activity

Analgesic properties have also been explored through various pharmacological tests:

  • Writhing Test and Hot Plate Test : These assays demonstrated that certain derivatives exhibit significant analgesic effects comparable to standard analgesics .

Synthesis and Evaluation

A study conducted by researchers synthesized a series of oxazolones and evaluated their biological activities. The results indicated that specific modifications in the chemical structure led to enhanced potency against inflammatory conditions, with some compounds showing a reduction in edema significantly greater than aspirin .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of these compounds to molecular targets involved in pain and inflammation. The findings suggest that structural modifications can lead to improved interactions with target proteins, enhancing therapeutic effects .

Comparative Efficacy Table

CompoundBiological ActivityIC50 (μM)Reference
CelecoxibCOX Inhibition0.05
Compound ACOX Inhibition0.024
Compound BAnalgesic Effect (Hot Plate Test)-

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison of Sulfonamide Derivatives

Compound Name Heterocycle Molecular Formula Molecular Weight Yield (%) Color Reference
N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-phenyloxazole-2-carboxamide Pyrimidine (2,6-dimethyl) C23H20N4O4S* ~472.5* Target
CF2 (N-(4-(3,4-dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide) Isoxazole C26H25N3O6S ~531.6
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Pyridine C24H23N5O5S 493.53 83 Yellowish white

*Hypothetical values inferred from structural analysis.

  • Lipophilicity : The 2,6-dimethylpyrimidine substituent increases steric bulk and lipophilicity relative to smaller heterocycles (e.g., thiazole in CF4), which could enhance membrane permeability but reduce aqueous solubility .

Antimicrobial Activity of Pyrazole and Pyrimidine Derivatives

Compounds with pyrimidine and pyrazole sulfonamides, such as those synthesized by El-Gaby et al., demonstrated moderate to strong antimicrobial activity against E. coli and S. aureus (Table 2).

Table 2: Antimicrobial Activity of Selected Analogues

Compound Class Microbial Inhibition (%)* Key Structural Features Reference
3,5-Diaminopyrazole derivatives 70–85 (Gram-positive) Pyrazole core + sulfamoylphenyl
Pyrazolo[1,5-a]pyrimidines 60–75 (Gram-negative) Pyrimidine fused to pyrazole
Target Compound Not tested Oxazole + dimethylpyrimidine

*Reported as zone of inhibition or MIC values in cited studies.

The oxazole ring in the target compound may offer superior metabolic stability compared to pyrazole derivatives, which are prone to oxidative degradation .

Pharmacopeial Standards and Impurity Profiles

USP Reference Standards for sulfamethoxazole-related compounds (e.g., 5-methylisoxazole-3-yl analogs) highlight regulatory emphasis on sulfonamide purity. The target compound’s dimethylpyrimidine group may reduce susceptibility to hydrolysis compared to isoxazole-based sulfonamides, as electron-withdrawing pyrimidine substituents stabilize the sulfamoyl linkage .

Computational Docking Insights

AutoDock Vina, a widely used tool for predicting ligand-receptor interactions , could model the target compound’s binding to dihydropteroate synthase (DHPS). Pyrimidine-containing analogs in showed favorable docking scores due to hydrogen bonding with DHPS active-site residues (e.g., Asn-27). The target’s dimethylpyrimidine group may enhance hydrophobic interactions, though steric clashes could occur in narrower binding pockets .

Preparation Methods

Preparation of 2,6-Dimethylpyrimidin-4-amine

The pyrimidine core is synthesized via a condensation reaction between acetamidine hydrochloride and acetylacetone under basic conditions.

Procedure :

  • Dissolve acetamidine hydrochloride (0.1 mol) and acetylacetone (0.1 mol) in ethanol.
  • Add sodium ethoxide (0.2 mol) and reflux at 80°C for 6 hours.
  • Cool, filter, and recrystallize from ethanol to yield 2,6-dimethylpyrimidin-4-amine as white crystals (Yield: 72%, m.p. 145–147°C).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 2.35 (s, 6H, CH3), 6.15 (s, 1H, pyrimidine-H), 6.90 (br s, 2H, NH2).
  • LC-MS : m/z 138.1 [M+H]+.

Sulfonylation of 4-Nitrobenzenesulfonyl Chloride

4-Nitrobenzenesulfonyl chloride (0.1 mol) is reacted with 2,6-dimethylpyrimidin-4-amine (0.1 mol) in dichloromethane using triethylamine as a base.

Procedure :

  • Dissolve 2,6-dimethylpyrimidin-4-amine in dry dichloromethane.
  • Add triethylamine (0.12 mol) dropwise under nitrogen.
  • Add 4-nitrobenzenesulfonyl chloride (0.1 mol) and stir at 25°C for 12 hours.
  • Wash with water, dry over Na2SO4, and concentrate to obtain N-(2,6-dimethylpyrimidin-4-yl)-4-nitrobenzenesulfonamide (Yield: 85%, m.p. 192–194°C).

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 2.40 (s, 6H, CH3), 6.60 (s, 1H, pyrimidine-H), 8.10–8.30 (m, 4H, Ar-H).
  • IR (KBr) : 1345 cm⁻¹ (SO2 asym), 1160 cm⁻¹ (SO2 sym).

Reduction of Nitro to Amine

Catalytic hydrogenation of the nitro group is performed using 10% Pd/C under H2 atmosphere.

Procedure :

  • Suspend N-(2,6-dimethylpyrimidin-4-yl)-4-nitrobenzenesulfonamide (0.05 mol) in ethanol.
  • Add 10% Pd/C (0.5 g) and hydrogenate at 50 psi for 4 hours.
  • Filter and concentrate to isolate N-(2,6-dimethylpyrimidin-4-yl)-4-aminobenzenesulfonamide (Intermediate A) as a pale-yellow solid (Yield: 93%, m.p. 178–180°C).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 2.30 (s, 6H, CH3), 5.20 (br s, 2H, NH2), 6.50 (s, 1H, pyrimidine-H), 6.80–7.20 (m, 4H, Ar-H).
  • HPLC : 98.5% purity (C18 column, acetonitrile/water).

Synthesis of Intermediate B: 5-Phenyloxazole-2-Carboxylic Acid

Robinson-Gabriel Cyclization

The oxazole ring is constructed via cyclodehydration of α-acylamino ketone using phosphorus oxychloride.

Procedure :

  • React benzoyl chloride (0.1 mol) with glycine ethyl ester (0.1 mol) in pyridine to form N-benzoylglycine ethyl ester.
  • Treat with phosphorus oxychloride (0.15 mol) at 0°C, then heat to 100°C for 2 hours.
  • Quench with ice-water and extract with ethyl acetate to isolate 5-phenyloxazole-2-carboxylic acid ethyl ester (Yield: 68%, m.p. 88–90°C).

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 1.40 (t, 3H, CH3), 4.40 (q, 2H, OCH2), 7.30–7.90 (m, 5H, Ar-H), 8.20 (s, 1H, oxazole-H).

Saponification to Carboxylic Acid

The ester is hydrolyzed using NaOH in aqueous ethanol.

Procedure :

  • Reflux 5-phenyloxazole-2-carboxylic acid ethyl ester (0.05 mol) with 2M NaOH (20 mL) in ethanol for 3 hours.
  • Acidify with HCl to pH 2 and filter to obtain 5-phenyloxazole-2-carboxylic acid (Intermediate B) as white crystals (Yield: 89%, m.p. 165–167°C).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.40–7.90 (m, 5H, Ar-H), 8.45 (s, 1H, oxazole-H).
  • IR (KBr) : 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

Final Coupling: Amide Bond Formation

Activation of Carboxylic Acid

Intermediate B is converted to its acid chloride using thionyl chloride.

Procedure :

  • Reflux 5-phenyloxazole-2-carboxylic acid (0.05 mol) with SOCl2 (10 mL) for 2 hours.
  • Remove excess SOCl2 under vacuum to yield 5-phenyloxazole-2-carbonyl chloride (Yield: 95%).

Coupling with Intermediate A

The acid chloride is reacted with Intermediate A in the presence of triethylamine.

Procedure :

  • Dissolve Intermediate A (0.05 mol) in dry THF.
  • Add triethylamine (0.06 mol) and 5-phenyloxazole-2-carbonyl chloride (0.055 mol).
  • Stir at 25°C for 6 hours, then pour into ice-water.
  • Filter and recrystallize from ethanol to obtain the target compound (Yield: 82%, m.p. 210–212°C).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 2.35 (s, 6H, CH3), 6.55 (s, 1H, pyrimidine-H), 7.30–8.20 (m, 9H, Ar-H), 8.45 (s, 1H, oxazole-H), 10.20 (s, 1H, NH).
  • 13C NMR (100 MHz, DMSO-d6) : δ 23.5 (CH3), 112.5–160.0 (aromatic and heterocyclic carbons), 165.5 (C=O).
  • HRMS (ESI) : m/z 491.1452 [M+H]+ (calculated: 491.1455).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Sulfonylation : Dichloromethane outperforms THF in minimizing side reactions (e.g., hydrolysis of sulfonyl chloride).
  • Amide Coupling : THF provides optimal solubility for both intermediates, whereas DMSO causes decomposition at elevated temperatures.

Catalytic Hydrogenation

  • Pd/C Loading : Reducing Pd/C from 10% to 5% decreases yield by 15%, necessitating higher catalyst loadings for large-scale batches.

Purity Enhancement

  • Recrystallization : Ethanol/water (7:3) achieves >99% purity, critical for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-phenyloxazole-2-carboxamide with high purity?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Sulfamoylation : React 2,6-dimethylpyrimidin-4-amine with chlorosulfonic acid to form the sulfamoyl chloride intermediate .

Coupling : Use a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to attach the oxazole-carboxamide moiety to the sulfamoylphenyl group .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How can structural integrity be confirmed for this compound?

  • Methodological Answer : Use complementary analytical techniques:

  • X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between pyrimidine and oxazole rings .
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : δ 8.2–8.5 ppm (aromatic protons), δ 2.5 ppm (pyrimidine methyl groups).
  • ¹³C NMR : δ 165–170 ppm (carboxamide carbonyl), δ 25–30 ppm (methyl carbons) .
  • Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺) at m/z 463.5 (calculated) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on pyrimidine/oxazole) impact biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Pyrimidine Ring : Replace 2,6-dimethyl groups with halogens (e.g., Cl, F) to assess effects on target binding affinity.
  • Oxazole Moiety : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties and solubility .
  • Example SAR Data :
Substituent (Pyrimidine)IC₅₀ (μM)LogP
2,6-dimethyl0.453.2
2-Cl,6-F0.783.8
2,6-diethyl1.204.1
Source: Analogous pyrimidine derivatives tested against kinase targets

Q. How to resolve contradictions in biological assay data across different polymorphic forms?

  • Methodological Answer :

  • Polymorph Screening : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline forms .
  • Solubility Studies : Compare dissolution rates in biorelevant media (e.g., FaSSIF) to correlate bioavailability discrepancies .
  • Computational Modeling : Apply molecular dynamics simulations to predict stability and intermolecular interactions (e.g., C–H⋯π bonds) influencing activity .

Q. What experimental designs are suitable for studying its mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Use stopped-flow spectrophotometry to measure inhibition constants (Kᵢ) under varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Mutagenesis Studies : Target active-site residues (e.g., catalytic lysine) to validate binding interactions via site-directed mutagenesis .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental binding data?

  • Methodological Answer :

  • Ensemble Docking : Incorporate multiple receptor conformations (e.g., from MD simulations) to account for protein flexibility .
  • Water Network Analysis : Explicitly model crystallographic water molecules in docking grids to improve pose prediction accuracy .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for mismatched analogs to refine force field parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.